![molecular formula C7H7N3S B7574503 4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole](/img/structure/B7574503.png)
4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole
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Overview
Description
4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole is a heterocyclic compound that has drawn significant attention from researchers due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it suitable for use in the synthesis of different organic compounds. In
Mechanism of Action
The mechanism of action of 4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole is not well understood. However, studies have shown that this compound has the potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This inhibition can lead to a reduction in inflammation, making 4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole a potential candidate for the development of anti-inflammatory agents.
Biochemical and Physiological Effects
Studies have shown that 4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole has significant biochemical and physiological effects. For instance, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. Additionally, 4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole has been shown to exhibit anticonvulsant properties, making it a potential candidate for the development of anti-epileptic drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole in lab experiments is its high yield during the synthesis process. Additionally, this compound has unique chemical properties that make it suitable for use in the synthesis of different organic compounds. However, one of the limitations of using 4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole. One of the potential areas of research is the development of anti-inflammatory and anti-cancer agents based on this compound. Additionally, there is a need for further studies to understand the mechanism of action of 4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole and its potential applications in different fields. Furthermore, there is a need to explore the potential of this compound in the development of anti-epileptic drugs.
Synthesis Methods
The synthesis of 4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole can be achieved through different methods. One of the most common methods is the condensation reaction between 4-methyl-2-mercaptothiazole and 5-amino-1H-pyrazole in the presence of a base catalyst such as potassium hydroxide. This reaction results in the formation of 4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole with a high yield.
Scientific Research Applications
4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole has been extensively studied for its potential applications in different fields. In the pharmaceutical industry, this compound has been used as a precursor for the synthesis of different organic compounds with potential medicinal properties. For instance, 4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole has been used in the synthesis of anti-inflammatory and anti-cancer agents.
properties
IUPAC Name |
4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-5-4-11-7(9-5)6-2-3-8-10-6/h2-4H,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCKIFZPWOHDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1H-pyrazol-5-yl)-1,3-thiazole |
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